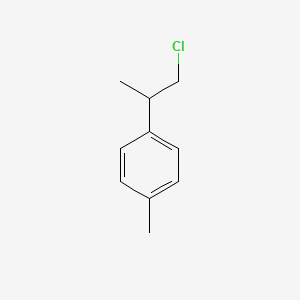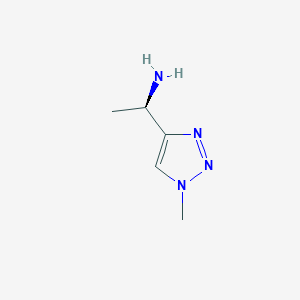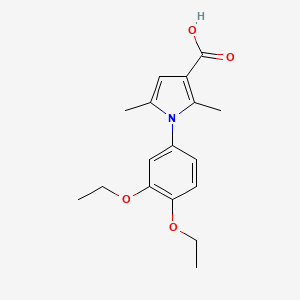
8-Methoxy-5-methylquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-5-methylquinolin-3-amine is a chemical compound with the molecular formula C11H12N2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinoline ring substituted with a methoxy group at the 8th position, a methyl group at the 5th position, and an amino group at the 3rd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-5-methylquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 8-methoxyquinoline with methylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . Another approach involves the use of N-propargyl aniline derivatives employing tin and indium chlorides as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
8-Methoxy-5-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to corresponding quinoline derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
科学研究应用
8-Methoxy-5-methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It has potential therapeutic applications in the treatment of malaria and other parasitic infections.
Industry: The compound is used in the development of dyes, pH indicators, and other organic compounds.
作用机制
The mechanism of action of 8-Methoxy-5-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of parasites by interfering with their ability to break down and digest hemoglobin . This action is similar to that of other quinoline derivatives, which are known to target the heme detoxification pathway in parasites .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of 8-Methoxy-5-methylquinolin-3-amine, known for its antimalarial properties.
8-Hydroxyquinoline: Another quinoline derivative with broad-spectrum antimicrobial activity.
Quinoxalines: Compounds structurally related to quinolines, used in various pharmaceutical applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
8-methoxy-5-methylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-10(14-2)11-9(7)5-8(12)6-13-11/h3-6H,12H2,1-2H3 |
InChI 键 |
RZRYMUBGAONYFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=NC2=C(C=C1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


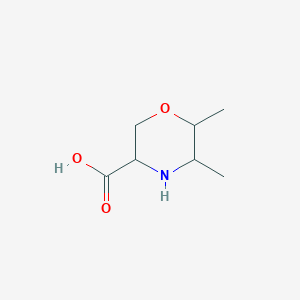
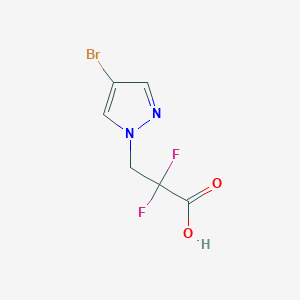
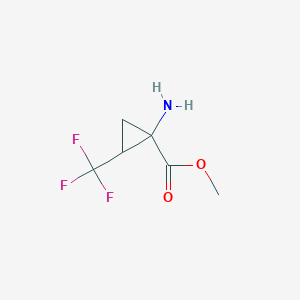
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)
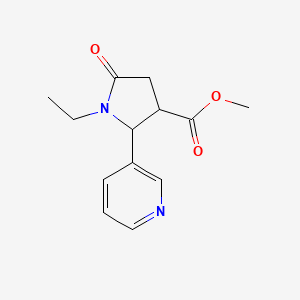
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)


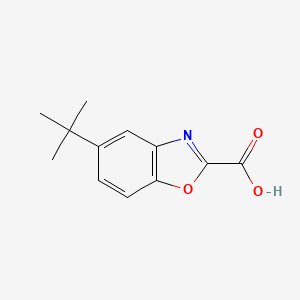
![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)
